molecular formula C20H14N2O2S B2767606 (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile CAS No. 374599-61-8

(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile

Cat. No. B2767606
CAS RN: 374599-61-8
M. Wt: 346.4
InChI Key: UOFHHIYVHRXIGX-PXNMLYILSA-N
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Description

(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile, also known as BDTA, is a compound that has garnered significant attention in the scientific community due to its potential applications in various fields. BDTA is a derivative of thiazole, which is a heterocyclic compound containing nitrogen, sulfur, and carbon atoms. BDTA has been synthesized using various methods and has been studied for its potential applications in scientific research.

Scientific Research Applications

Synthesis and Structural Analysis Acrylonitriles, including compounds structurally related to (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile, have been synthesized through various methods, including Knoevenagel condensation, highlighting their diverse structural potential and the importance of their configuration for biological activity. X-ray crystal analysis of related compounds has confirmed specific structural features, such as the E-configuration of the olefinic bond, which can be crucial for their reactivity and interactions with biological targets (Sączewski, Reszka, Gdaniec, Grünert, & Bednarski, 2004).

Photophysical and Electrochemical Properties The photophysical and electrochemical properties of acrylonitriles, closely related to the compound of interest, have been studied, indicating their potential as functional materials with specific optical characteristics and redox properties. These studies often involve ultraviolet–visible spectrophotometry, cyclic voltammetry, and density functional theory calculations, suggesting applications in materials science and optoelectronics (Bhanvadia, Patel, Sharma, & Patel, 2016).

Biological Activities Acrylonitriles exhibit a range of biological activities, including cytotoxic effects against cancer cell lines. The structure-activity relationships (SAR) of these compounds have been explored, revealing sensitivity to changes at specific positions on the acrylonitrile molecule and the potential mechanisms of action, such as apoptosis induction through caspase activation. This suggests their application in cancer research and the development of new anticancer agents (Sączewski, Reszka, Gdaniec, Grünert, & Bednarski, 2004).

Fluorescent Properties for Biological Imaging Some acrylonitriles, designed based on structural analogs like the compound , display fluorescent properties, enabling their use in biological imaging. These compounds can penetrate living cells and accumulate in specific organelles, making them valuable tools for cellular and molecular biology studies (Eltyshev, Dzhumaniyazov, Suntsova, Minin, Pozdina, Dehaen, Benassi, & Belskaya, 2021).

properties

IUPAC Name

(Z)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O2S/c1-13-4-2-3-5-14(13)8-16(10-21)20-22-17(11-25-20)15-6-7-18-19(9-15)24-12-23-18/h2-9,11H,12H2,1H3/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFHHIYVHRXIGX-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C(/C#N)\C2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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